REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].C(=O)([O-])[O-].[Mg+2:10].[Cl-].Cl[O-].[Al+3].Cl[O-].Cl[O-]>O>[NH2:1][CH2:2][C:3]([O-:5])=[O:4].[Mg+2:10].[NH2:1][CH2:2][C:3]([O-:5])=[O:4] |f:1.2,4.5.6.7,9.10.11|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Mg+2]
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Al+3].Cl[O-].Cl[O-]
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
while agitating at 75° C. for one half hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 85° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The product was then evaporated at 53° C. under a vacuum of 200 mm of Hg
|
Name
|
Magnesium glycinate
|
Type
|
product
|
Smiles
|
NCC(=O)[O-].[Mg+2].NCC(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |